![molecular formula C11H15N3O4S B13077300 [1-(2-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine](/img/structure/B13077300.png)
[1-(2-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(2-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine: is a chemical compound with the molecular formula C11H15N3O4S and a molecular weight of 285.31 g/mol . This compound is characterized by the presence of a pyrrolidine ring, a nitrobenzenesulfonyl group, and a methanamine group. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of [1-(2-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine involves several steps. One common method includes the reaction of pyrrolidine with 2-nitrobenzenesulfonyl chloride in the presence of a base to form the intermediate compound, which is then reacted with formaldehyde and ammonia to yield the final product . The reaction conditions typically involve the use of solvents such as dichloromethane or tetrahydrofuran and temperatures ranging from 0°C to room temperature.
Analyse Des Réactions Chimiques
[1-(2-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
[1-(2-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [1-(2-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine involves its interaction with specific molecular targets. The nitrobenzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. The pyrrolidine ring can also interact with biological receptors, modulating their function .
Comparaison Avec Des Composés Similaires
Similar compounds to [1-(2-Nitrobenzenesulfonyl)pyrrolidin-3-YL]methanamine include:
[3-methyl-1-(2-nitrobenzenesulfonyl)pyrrolidin-3-yl]methanamine: This compound has a similar structure but with a methyl group on the pyrrolidine ring.
Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure but differ in their substituents, leading to different chemical and biological properties.
Propriétés
Formule moléculaire |
C11H15N3O4S |
|---|---|
Poids moléculaire |
285.32 g/mol |
Nom IUPAC |
[1-(2-nitrophenyl)sulfonylpyrrolidin-3-yl]methanamine |
InChI |
InChI=1S/C11H15N3O4S/c12-7-9-5-6-13(8-9)19(17,18)11-4-2-1-3-10(11)14(15)16/h1-4,9H,5-8,12H2 |
Clé InChI |
ZHPCGUQINWRBCM-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC1CN)S(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


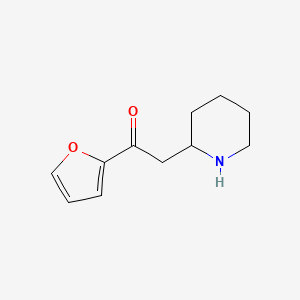
![1-[(E)-3-bromo-1-(2-chlorophenyl)prop-1-en-2-yl]-4-fluorobenzene](/img/structure/B13077229.png)

![3-Iodo-4-[(4-methylcyclohexyl)oxy]oxolane](/img/structure/B13077237.png)
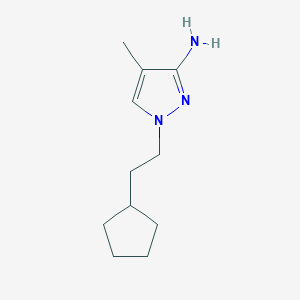
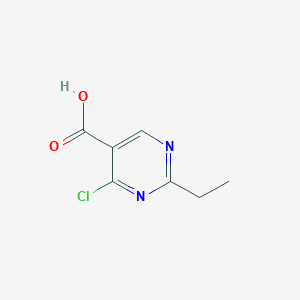
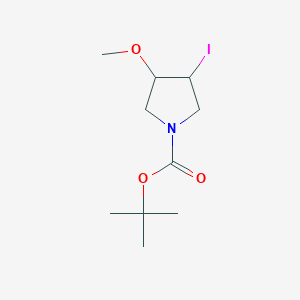
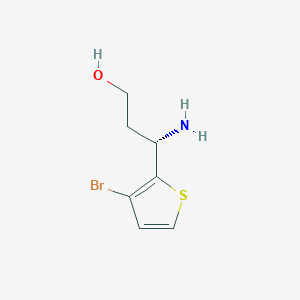
![2-(Prop-2-yn-1-yl)-7-oxabicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13077248.png)
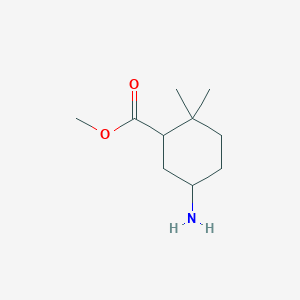
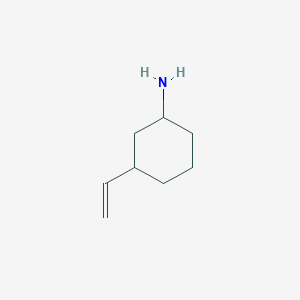
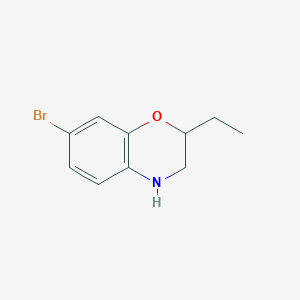
![1-[(1-Methylcyclobutyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13077277.png)
![5-[(Pentan-2-yl)amino]pyridine-2-carbonitrile](/img/structure/B13077289.png)
